molecular formula C7H11N3 B061186 (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile CAS No. 178483-44-8

(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile

Katalognummer B061186
CAS-Nummer: 178483-44-8
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: CYTNRGDYTSEJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile, also known as N-heterocyclic carbene, is a versatile compound that has gained significant attention in the scientific community due to its unique properties. It is a stable, neutral, and highly reactive molecule that can act as a ligand for transition metals, making it an essential component in many catalytic reactions.

Wirkmechanismus

The mechanism of action of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile involves its coordination with transition metals. The lone pair of electrons on the nitrogen atom of the carbene can coordinate with the metal center, forming a stable complex. This complex can then undergo various reactions, such as oxidative addition, reductive elimination, and migratory insertion, leading to the desired product.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for biomedical applications.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile in lab experiments include its stability, reactivity, and versatility. It can act as a ligand for various transition metals, allowing for the development of new catalytic systems. However, the limitations include its high cost and the need for specialized equipment and expertise to handle the compound safely.

Zukünftige Richtungen

There are several future directions for the research and development of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile. These include the development of new catalytic systems, the synthesis of novel pharmaceuticals and materials, and the exploration of its potential biomedical applications. Additionally, further research is needed to understand the biochemical and physiological effects of the compound and its potential toxicity.

Synthesemethoden

The synthesis of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile involves the reaction of imidazole with chloroacetonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Wissenschaftliche Forschungsanwendungen

(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile has been widely used in scientific research for its catalytic properties. It is commonly used as a ligand for transition metals in various catalytic reactions, such as cross-coupling reactions, olefin metathesis, and hydrogenation reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

CAS-Nummer

178483-44-8

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

2-(1,3-dimethylimidazolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C7H11N3/c1-9-5-6-10(2)7(9)3-4-8/h3H,5-6H2,1-2H3

InChI-Schlüssel

CYTNRGDYTSEJQV-UHFFFAOYSA-N

SMILES

CN1CCN(C1=CC#N)C

Kanonische SMILES

CN1CCN(C1=CC#N)C

Synonyme

Acetonitrile, (1,3-dimethyl-2-imidazolidinylidene)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.